enalapril

Description

Overview of Angiotensin-Converting Enzyme (ACE) Inhibitors in Chemical Biology

Angiotensin-Converting Enzyme (ACE) inhibitors constitute a pivotal class of compounds in chemical biology, primarily targeting the renin-angiotensin-aldosterone system (RAAS), a complex hormonal cascade crucial for regulating blood pressure, fluid balance, and vascular tone drugbank.comportlandpress.comwikipedia.org. The RAAS initiates with renin release, leading to the production of angiotensin I. ACE, a zinc metallopeptidase, then catalyzes the conversion of angiotensin I to angiotensin II (Ang II), a potent vasoconstrictor portlandpress.comwikipedia.org. Beyond its role in Ang II formation, ACE also degrades bradykinin (B550075), a vasodilatory peptide portlandpress.comwikipedia.orgahajournals.org.

ACE inhibitors exert their therapeutic effects by competitively inhibiting the enzymatic activity of ACE, leading to decreased levels of Ang II and increased levels of bradykinin portlandpress.comwikipedia.org. This dual action contributes to their efficacy in reducing blood pressure and improving cardiovascular function portlandpress.comahajournals.org. ACE inhibitors are broadly classified into three main groups based on the chemical nature of their enzyme-binding sites: sulfhydryl-containing drugs (e.g., captopril), dicarboxylate-containing agents (e.g., enalapril (B1671234), lisinopril), and phosphonate-containing medicines (e.g., fosinopril) frontiersin.orgresearchgate.net. These distinct functional groups influence the pharmacokinetic and pharmacodynamic profiles of the respective compounds researchgate.net.

This compound as a Representative Dicarboxylate-Containing ACE Inhibitor

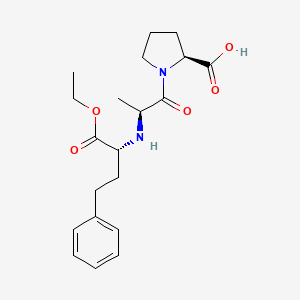

This compound is a prominent example of a dicarboxylate-containing ACE inhibitor, distinguished by its chemical structure and its nature as a prodrug frontiersin.orgnih.gov. Chemically, this compound is an ethyl 4-phenylbutanoate derivative where a hydrogen alpha to the carboxy group is substituted by the amino group of L-alanyl-L-proline frontiersin.orgnih.gov. It is classified as a dicarboxylic acid monoester and a dipeptide nih.gov.

A key aspect of this compound's chemical biology is its requirement for biotransformation into its active metabolite, enalaprilat (B1671235), to exert its pharmacological actions drugbank.comnih.govwikipedia.org. This hydrolysis typically occurs rapidly and extensively in the liver via esterases drugbank.comwikipedia.orgmims.com. Enalaprilat, also known as this compound diacid, is the compound responsible for inhibiting ACE drugbank.comnih.govnih.gov. The conversion involves the splitting of the ethoxycarbonyl group (-OCH2CH3) from this compound, resulting in a carboxylate group on enalaprilat that is crucial for its interaction with the Zn²⁺ site of the ACE enzyme wikipedia.org.

The development of enalaprilat was partly aimed at overcoming limitations associated with earlier ACE inhibitors, such as captopril (B1668294), which contained a sulfhydryl functional group wikipedia.orgnih.gov. By replacing the thiol group with a carboxylic acid group, enalaprilat offered a different chemical scaffold for ACE inhibition wikipedia.orgnih.gov. However, enalaprilat itself exhibited poor gastrointestinal absorption, necessitating its modification into the orally available prodrug, this compound, through monoesterification with ethanol (B145695) wikipedia.orgnih.gov.

Fundamental Research Paradigms and Scientific Significance of this compound Studies

The research into this compound has significantly contributed to the understanding of ACE inhibition and the RAAS, establishing fundamental paradigms in drug discovery and chemical biology. Its development involved targeted research programs utilizing molecular modeling, highlighting an early application of rational drug design in the pharmaceutical industry drugbank.comnih.gov.

This compound's role as a prodrug and its subsequent activation to enalaprilat exemplify a crucial strategy in medicinal chemistry to optimize drug delivery and bioavailability drugbank.comwikipedia.org. Studies on this compound have provided detailed insights into the molecular interactions between dicarboxylate inhibitors and the ACE enzyme, with high-resolution crystallographic studies of related enzyme/inhibitor complexes offering explanations for their potency and specificity portlandpress.comfrontiersin.orgnih.gov. Computational approaches, including molecular dynamics simulations and docking studies, have further elucidated atomic details of inhibitor binding kinetics and energetics, facilitating the rational design of novel ACE inhibitors portlandpress.com.

This compound has also served as a benchmark compound in numerous clinical and preclinical studies, helping to define the therapeutic landscape for cardiovascular and renal diseases jacc.orgopenaccessjournals.comresearchgate.net. For instance, the PARADIGM-HF (Prospective Comparison of ARNI with ACEI to Determine Impact on Global Mortality and Morbidity in Heart Failure) trial notably compared the efficacy of a novel angiotensin receptor-neprilysin inhibitor (ARNI) combination (sacubitril/valsartan) against this compound in patients with heart failure jacc.orgopenaccessjournals.comresearchgate.net. Such comparative studies underscore this compound's established scientific significance as a reference standard for evaluating new therapeutic agents and understanding their differential chemical and biological effects on physiological systems jacc.orgopenaccessjournals.comresearchgate.net. Research has also explored this compound's impact on parameters like renal blood flow and glomerular filtration rate, contributing to a deeper understanding of its effects beyond blood pressure regulation drugbank.comahajournals.orgpfizer.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-[(2S)-2-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O5/c1-3-27-20(26)16(12-11-15-8-5-4-6-9-15)21-14(2)18(23)22-13-7-10-17(22)19(24)25/h4-6,8-9,14,16-17,21H,3,7,10-13H2,1-2H3,(H,24,25)/t14-,16+,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBXSMTUPTTWBMN-UAGQMJEPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601181936 | |

| Record name | N-[(1R)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601181936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76420-74-1 | |

| Record name | N-[(1R)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanyl-L-proline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76420-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Enalapril maleate impurity A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076420741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[(1R)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601181936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-1-((2S)-2-(((1R)-1-(ETHOXYCARBONYL)-3-PHENYLPROPYL)AMINO)PROPANOYL)PYRROLIDINE-2-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7IJ7OBG9V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical Context and Evolution of Enalapril Research

Genesis of Enalapril (B1671234): From Initial Discovery to Advanced Drug Design Concepts

This compound emerged from a targeted research program that utilized molecular modeling, a sophisticated drug design concept for its time nih.govdrugbank.comdrugbank.com. The objective was to create a non-sulfhydryl ACE inhibitor that would overcome the limitations of captopril (B1668294) while maintaining or improving its efficacy and duration of action wikipedia.orgwikipedia.org.

This compound was designed as a prodrug, meaning it is pharmacologically inactive until it is metabolized in the body nih.govdrugbank.comfda.gov. Upon oral administration, this compound is rapidly hydrolyzed, primarily in the liver, to its active dicarboxylic acid metabolite, enalaprilat (B1671235) stereoelectronics.orgdrugbank.comfda.gov. This prodrug strategy was a key innovation, as enalaprilat itself has poor oral absorption stereoelectronics.orgwikipedia.orgnih.gov. The esterification of enalaprilat to form this compound significantly increased its gastrointestinal absorption, allowing for oral administration stereoelectronics.orgnih.govfda.gov. This compound was patented in 1978 and introduced into medical use in 1984 wikipedia.org.

Targeted Molecular Design Approaches in this compound Development

The molecular design of this compound was based on understanding the interactions between ACE and its substrates. ACE is a zinc-containing metallopeptidase, and its active site contains a zinc ion crucial for its enzymatic activity stereoelectronics.orgnih.gov. The design of enalaprilat, the active form of this compound, focused on creating a molecule that could effectively bind to this zinc ion and other key sites within the enzyme's active pocket.

Enalaprilat is structurally analogous to a tripeptide, specifically resembling the Phe-Ala-Pro sequence, which was identified as an optimal C-terminal sequence among the snake venom peptides nih.gov. Unlike captopril, which uses a sulfhydryl group to chelate the zinc ion, enalaprilat utilizes a carboxylate group for this interaction stereoelectronics.orgwikipedia.orgnih.govnih.gov. This carboxylate group, formed upon hydrolysis of the ethyl ester in this compound, is critical for its inhibitory action wikipedia.org. Additionally, enalaprilat incorporates an L-proline moiety, which contributes to its oral bioavailability and interaction with the ACE enzyme wikipedia.org. The targeted design also aimed for a longer duration of action compared to captopril, which is achieved due to its specific structural features and metabolic activation wikipedia.org.

Evolution of ACE Inhibitor Chemistry: this compound in Context of Sulfhydryl and Carboxylate Analogs

The evolution of ACE inhibitor chemistry can be broadly categorized by the nature of the zinc-binding ligand.

Sulfhydryl Analogs (e.g., Captopril): Captopril, the first orally active ACE inhibitor, features a sulfhydryl (-SH) group that binds to the zinc atom in the active site of ACE wikipedia.orgnih.govdrugbank.comcaymanchem.com. This interaction is highly potent, leading to effective ACE inhibition laskerfoundation.org. However, the sulfhydryl group was linked to certain side effects, prompting the search for alternatives wikipedia.orgwikipedia.org.

Carboxylate Analogs (e.g., this compound, Lisinopril): this compound and its active metabolite, enalaprilat, represent the next generation of ACE inhibitors, characterized by a carboxylate group that coordinates with the zinc ion wikipedia.orgnih.govnih.govnih.gov. This structural modification eliminated the sulfhydryl-related side effects observed with captopril while maintaining potent ACE inhibition wikipedia.orgwikipedia.org. This compound's prodrug nature further enhanced its pharmacokinetic profile, providing improved oral bioavailability compared to its active form, enalaprilat stereoelectronics.orgnih.govfda.gov.

Lisinopril (B193118) is another prominent carboxylate-containing ACE inhibitor, structurally related to enalaprilat proteopedia.orgnih.govwikipedia.orgwikidata.orgdrugbank.comsrce.hr. Unlike this compound, lisinopril is not a prodrug and is active in its administered form nih.govdrugbank.com. It contains an L-lysine residue and an L-proline moiety, with its carboxylate groups playing a crucial role in binding to the ACE enzyme, including coordination with the zinc ion and interaction with arginine residues in the active site proteopedia.orgsrce.hr.

The development of this compound, and subsequently lisinopril, demonstrated the success of rational drug design in refining the chemical scaffold of ACE inhibitors. This evolution led to a class of drugs with diverse pharmacokinetic profiles and improved tolerability, expanding the therapeutic utility of ACE inhibition.

Table 1: Key Chemical Compounds and Their PubChem CIDs

| Compound Name | PubChem CID | Chemical Formula |

| This compound | 5388962 | C₂₀H₂₈N₂O₅ |

| Enalaprilat | 5462501 | C₁₈H₂₄N₂O₅ |

| Captopril | 44093 | C₉H₁₅NO₃S |

| Lisinopril | 5362119 | C₂₁H₃₁N₃O₅ |

| Teprotide (SQ20881) | 37056 (for SQ 20881) / 4597608 (for Bradykinin (B550075) potentiator C) | C₅₁H₇₇N₁₁O₁₃ (for Bradykinin potentiator C) |

| Bradykinin | 439201 | C₅₀H₇₃N₁₅O₁₁ |

Data Table: Comparison of Key ACE Inhibitors

| Feature | Captopril | This compound | Lisinopril |

| Zinc-binding group | Sulfhydryl (-SH) stereoelectronics.orgwikipedia.org | Carboxylate (-COOH) wikipedia.orgnih.govnih.gov | Carboxylate (-COOH) proteopedia.orgsrce.hr |

| Prodrug status | No nih.govdrugbank.com | Yes (hydrolyzed to enalaprilat) nih.govdrugbank.comfda.gov | No nih.govdrugbank.com |

| Oral Bioavailability | ~70-75% wikipedia.org | ~60% (for this compound) wikipedia.org | ~25% (range 6-60%) wikipedia.org |

| Onset of Action | Faster wikipedia.org | Slower wikipedia.org | Slower pharmaceutical-journal.com |

| Duration of Action | Shorter wikipedia.org | Longer wikipedia.org | Longer pharmaceutical-journal.com |

| Patented | 1976 wikipedia.org | 1978 wikipedia.org | 1983 (anhydrous) nih.gov |

| FDA Approved | 1981 wikipedia.org | 1985 nih.govdrugbank.com | 1987 nih.govdrugbank.com |

Advanced Synthetic Methodologies and Chemical Derivatization of Enalapril

Chemical Synthesis Pathways of Enalapril (B1671234) and Enalaprilat (B1671235)

This compound is a prodrug that undergoes rapid biotransformation in the body to its active metabolite, enalaprilat, through de-esterification mediated by hepatic esterases nih.govfishersci.nluni.luuni.lunih.govontosight.aiguidetopharmacology.org. Enalaprilat, or (2S)-1-[(2S)-2-{[(1S)-1-carboxy-3-phenylpropyl]amino}propanoyl]pyrrolidine-2-carboxylic acid, is the molecule responsible for the pharmacological inhibition of ACE wikidata.org. The synthesis of these compounds typically involves several critical steps.

A foundational step in this compound synthesis involves the preparation of the L-alanyl-L-proline dipeptide, often achieved through N-carboxyanhydride (NCA) chemistry mims.com. This method is particularly suitable for continuous flow synthesis of ACE inhibitors, including this compound, as it allows for efficient amide coupling and can circumvent the need for isolating reactive intermediates, thereby simplifying process-intensive reaction conditions fishersci.beciteab.comnih.govsigmaaldrich.commims.com. Recent advancements in NCA synthesis enable direct formation from amino acids and carbon dioxide, offering a phosgene-free and environmentally conscious alternative to conventional methods fishersci.ca. This approach has been demonstrated to be practical for large-scale production, incorporating chiral induction on Raney nickel mims.com.

A pivotal step in the synthesis of this compound is the diastereoselective reductive alkylation (or reductive amination) reaction chem960.commzcloud.org. This involves the reaction of the dipeptide, L-alanyl-L-proline, with ethyl 2-oxo-4-phenylbutyrate mims.comchem960.commzcloud.orguni.lu. The reaction is typically catalyzed by Raney nickel under a hydrogen atmosphere, leading to the formation of this compound precursors with high stereoinduction mims.comchem960.commzcloud.org.

Early reports indicated a diastereomer ratio of 6.7:1 for the desired SSS isomer to the RSS isomer. Through traditional optimization techniques primarily focusing on the Raney nickel catalyst, this ratio was improved to 11:1 chem960.com. Further enhancements in stereoselectivity, reaching a 17:1 SSS:RSS ratio, have been achieved by employing additives such as acetic acid and potassium fluoride (B91410) in ethanol (B145695) as the solvent mims.com. For this crucial step, isolated yields of the SSS isomer of this compound have been reported as high as 86.5%, with the RSS isomer accounting for approximately 4.9% mzcloud.org. Catalysts other than Raney nickel, such as palladium on carbon or IrO₂, have shown lower diastereomer ratios, around 1.5:1 chem960.com.

Table 1: Diastereomer Ratios in Reductive Alkylation for this compound Synthesis

| Catalyst System | Diastereomer Ratio (SSS:RSS) | Reference |

| Raney nickel (initial) | 6.7:1 | chem960.com |

| Raney nickel (optimized) | 11:1 | chem960.com |

| Raney nickel with Acetic Acid/KF in Ethanol | 17:1 | mims.com |

| Palladium on carbon or IrO₂ | 1.5:1 | chem960.com |

Enalaprilat, the active form of the drug, exhibits poor oral bioavailability due to its ionization characteristics wikidata.org. To overcome this limitation and enable oral administration, enalaprilat undergoes an esterification reaction with ethanol to yield this compound wikidata.org. This strategic modification transforms the carboxylic acid group of enalaprilat into an ethyl ester in this compound, increasing its lipophilicity. The enhanced lipophilicity facilitates passive diffusion across cell membranes, thereby improving absorption and bioavailability uni.lu. Once absorbed, this compound is then hydrolyzed back to enalaprilat in vivo by hepatic esterases to exert its therapeutic effect nih.govfishersci.nluni.luuni.lunih.govontosight.aiguidetopharmacology.org.

Continuous flow chemistry has emerged as a highly advantageous approach for the synthesis of active pharmaceutical ingredients (APIs) like this compound, offering superior control over reaction parameters such as time, mixing, temperature, stoichiometry, and pressure compared to traditional batch methods. A three-step continuous flow system has been successfully developed for the synthesis of various ACE inhibitors, including this compound fishersci.beciteab.comnih.govsigmaaldrich.commims.com.

This advanced synthetic strategy leverages N-carboxyanhydride (NCA) activation for amide coupling, effectively avoiding the isolation of highly reactive intermediates and reducing the need for process-intensive reaction conditions fishersci.beciteab.comnih.govsigmaaldrich.commims.com. The scalability of these continuous flow systems has been demonstrated, with reported throughputs for this compound ranging from approximately 0.5 g·h⁻¹ to 1 g·h⁻¹ fishersci.beciteab.comnih.govsigmaaldrich.commims.com. Furthermore, studies have shown that doubling the flow rate can still result in high yields, such as 86% for scaled reactions. The optimization of these continuous flow processes has been significantly aided by in situ IR analysis, which provides real-time insights into reaction kinetics and facilitates rapid development fishersci.benih.govsigmaaldrich.commims.com.

Table 2: Continuous Flow Synthesis Performance for ACE Inhibitors (including this compound)

| Parameter | Typical Range/Value | Notes | Reference |

| Number of Steps | 3 | Fully telescoped process | fishersci.beciteab.comnih.govsigmaaldrich.commims.com |

| Yield (overall) | Up to 88% | For various ACE inhibitors | fishersci.beciteab.comnih.govsigmaaldrich.com |

| Throughput (this compound) | ≈0.5 – 1 g·h⁻¹ | Scalable platform | fishersci.beciteab.comnih.govsigmaaldrich.commims.com |

| Scalability Test Yield | 86% (doubled flow rate) | For scaled reactions | |

| Intermediate Isolation | Avoided | Reduces process intensity | fishersci.beciteab.comnih.govsigmaaldrich.commims.com |

| Optimization Aid | In situ IR analysis | Guides development and kinetic understanding | fishersci.benih.govsigmaaldrich.commims.com |

Design and Synthesis of this compound Derivatives and Analogs

The design of this compound and its derivatives is rooted in the structure-activity relationships of ACE inhibitors. The L-proline moiety within the this compound molecule is critical for its oral bioavailability. The development of enalaprilat, for instance, involved replacing the sulfhydryl group found in earlier ACE inhibitors like captopril (B1668294) with a carboxylate moiety, necessitating further structural modifications to maintain comparable potency wikidata.org.

This compound itself is a dipeptide derivative, incorporating an L-alanyl-L-proline sequence mims.comguidetopharmacology.org. The N-substituted L-alanine fragment is a recurrent and robust structural motif found across many effective ACE inhibitors fishersci.be. The exploration of this compound derivatives and analogs often involves modifications to these amino acid sequences or their side chains. For example, lisinopril (B193118) is recognized as the lysine (B10760008) analog of this compound, demonstrating how alterations in the amino acid composition can lead to new inhibitors.

Research efforts have focused on synthesizing novel series of substituted N-carboxymethyl-dipeptides that exhibit potent ACE inhibitory activity at nanomolar concentrations, often acting as transition-state inhibitors mims.com. Combinatorial chemistry has played a significant role in this area, enabling the preparation of vast libraries of ACE inhibitors. These libraries are typically generated through processes such as the reductive alkylation of resin-bound dipeptides, represented generally as H-X-Pro-DHPP-PEG-PS or H-X-X-PAL-PEG-PS, where 'X' denotes variable amino acid residues. This systematic variation of amino acid sequences allows for the identification of new compounds with desired inhibitory profiles and improved pharmacokinetic properties. Key structural requirements for ACE inhibitors include a carboxylic acid in the N-ring to mimic the C-terminal carboxylate of ACE substrates, and the incorporation of large hydrophobic heterocyclic rings (the N-ring) to enhance potency and modulate pharmacokinetic parameters.

Saturated Bicyclic Amino Acid Incorporations

Research has explored the incorporation of saturated bicyclic amino acids into ACE inhibitors as a strategy to develop novel compounds. Specifically, certain saturated bicyclic amino acids have been investigated as replacements for the proline moiety, which is a critical structural component of this compound probes-drugs.orgnih.govnih.gov.

Studies have shown that octahydroindole-2-carboxylic acid, octahydroisoindole-1-carboxylic acid, and octahydro-3-oxoisoindole-1-carboxylic acid can effectively substitute proline in both sulfhydryl and non-sulfhydryl ACE inhibitors. These modifications have resulted in compounds that exhibit equipotency to established ACE inhibitors such as captopril and this compound, both in vitro and in vivo nih.govnih.gov. Notably, one such compound, 11a (CI-907, also known as indolapril), progressed to clinical evaluation, underscoring the potential of this derivatization strategy nih.govnih.gov.

While specific IC50 values for these exact saturated bicyclic amino acid-incorporated this compound analogs were not consistently available in the current literature search in direct comparison to this compound, the reported equipotency highlights their significant inhibitory activity.

Rational Design of Imidazole (B134444) Analogs

While the literature search did not yield specific examples of this compound derivatives containing an imidazole moiety that function as ACE inhibitors, the broader concept of rational drug design has been extensively applied to this compound and its analogs to optimize their inhibitory activity and pharmacokinetic properties.

In silico design approaches, combining quantitative structure-activity relationship (QSAR) models and molecular docking, have been instrumental in identifying promising this compound analogs nih.govresearchgate.net. For instance, studies have focused on designing analogs with specific substitutions, such as para and meta trifluoromethyl groups, and the incorporation of N,N-dialkyl aliphatic amides. These computationally designed analogs have demonstrated superior inhibitory activity compared to this compound, exhibiting significantly lower IC50 values and favorable binding affinities to ACE nih.govresearchgate.net.

The findings from these rational design efforts suggest that precise chemical modifications can lead to enhanced potency. For example, some in silico designed this compound analogs achieved an IC50 of 0.009 nM with affinity energies of -8.9 kcal/mol, surpassing the inhibitory profile of this compound nih.govresearchgate.net.

Table 1: In Silico Designed this compound Analogs and Their Predicted Activity

| Analog Type | Predicted IC50 (nM) | Predicted Affinity Energy (kcal/mol) | Reference |

| This compound (for comparison) | - | - | nih.govresearchgate.net |

| Para and Meta Trifluoromethyl Substituted Analogs | 0.009 | -8.9 | nih.govresearchgate.net |

| N,N-Dialkyl Aliphatic Amide Analogs | 0.009 | -8.9 | nih.govresearchgate.net |

Exploration of Domain-Specific ACE Inhibitors

Angiotensin-converting enzyme (ACE) is a complex enzyme possessing two distinct catalytic domains, the N-domain (nACE) and the C-domain (cACE) frontiersin.orgmdpi.com. These domains, while highly homologous, exhibit differences in substrate specificity and activation by chloride ions, making them attractive targets for domain-specific inhibitor design mdpi.com.

Enalaprilat, the active metabolite of this compound, demonstrates a chloride-concentration-dependent affinity for these domains. At high chloride concentrations, enalaprilat tends to preferentially inhibit the ACE-N domain. Conversely, at low chloride concentrations, it shows a preference for inhibiting the ACE-C domain. This compound itself has been observed to preferentially inhibit the ACE-N domain at low chloride concentrations.

The design of domain-selective ACE inhibitors is a significant area of research, driven by the potential to develop new drugs with improved safety and efficacy profiles frontiersin.org. The C-domain is primarily responsible for the regulation of blood pressure, and inhibitors selectively targeting this domain are hypothesized to have fewer side effects compared to current non-selective inhibitors frontiersin.org. In contrast, the N-domain preferentially hydrolyzes other physiologically important peptides, such as GnRH, AcSDKP, and Aβ mdpi.com. Therefore, selective N-domain inhibition holds potential for novel therapeutic applications, such as the treatment of fibrosis, without significantly impacting blood pressure mdpi.com.

Comparative studies of ACE inhibitors highlight differences in their domain selectivity. For example, lisinopril exhibits greater C-domain selectivity compared to enalaprilat, a difference potentially attributed to variations in the P1' group (lysyl in lisinopril versus alanyl in enalaprilat) frontiersin.org. Similarly, ramipril (B1678797) shows a better affinity for the ACE-C domain than this compound, which is linked to additional hydrophobic interactions involving its P1' and P2' groups.

Table 2: ACE Inhibitor Potency Against C-Domain of ACE

| ACE Inhibitor | IC50 (C-domain) (nM) | Reference |

| Lisinopril | 2.4 | |

| RXPA380 | 3 | |

| This compound | 6.3 | |

| Captopril | 14 |

Mechanistic Elucidation of Enalapril Action at the Molecular and Cellular Levels

Angiotensin-Converting Enzyme (ACE) Inhibition Dynamics

Enalaprilat (B1671235) exerts its primary action by inhibiting ACE, a peptidyl dipeptidase crucial for the conversion of angiotensin I to angiotensin II. fda.gov This inhibition is a key mechanism in modulating the RAAS. drugbank.comfda.gov

Enalaprilat acts as a competitive inhibitor of ACE. drugbank.comnih.govmims.compediatriconcall.com This means that enalaprilat competes with angiotensin I for binding to the active site of the ACE enzyme. drugbank.comnih.govmims.com By binding to ACE, enalaprilat hinders the enzyme's ability to catalyze the conversion of angiotensin I, an inactive precursor, into angiotensin II, a potent vasoconstrictor. drugbank.comfda.govwikipedia.org The reduction in angiotensin II levels subsequently leads to vasodilation and decreased vascular resistance, contributing to lower blood pressure. drugbank.com

ACE is a zinc-dependent metalloprotein. wikipedia.orgresearchgate.net The mechanism of ACE inhibition by enalaprilat involves its strong interaction with the zinc ion located at the enzyme's active site. wikipedia.orgwikipedia.orgnih.gov Enalaprilat, a dicarboxylic acid, binds to the zinc ion via its carboxylate group. wikipedia.orgwikipedia.orgnih.gov This interaction displaces a water molecule that is typically bound to the zinc ion in the ligand-free enzyme, thereby occupying a critical binding position. nih.gov This specific binding to the zinc metalloprotein active site is fundamental to enalaprilat's inhibitory action.

While enalaprilat is primarily known for its competitive inhibition of the ACE active site, some research suggests that ACE inhibitors, including enalaprilat, might also exhibit allosteric modulation. researchgate.net Allosteric inhibition involves binding to a site on the enzyme distinct from the active site, leading to conformational changes that impair enzyme function. youtube.com Although competitive inhibition is the predominant mechanism, the possibility of allosteric or non-competitive mechanisms contributing to enalapril's effects, particularly at specific ACE domains or under certain conditions (e.g., low chloride concentrations), has been explored. frontiersin.org For instance, enalaprilat has shown a preferential inhibition of the ACE-N domain at low chloride concentrations. researchgate.netfrontiersin.org

Prodrug Activation and Biotransformation

This compound (B1671234) itself is a pharmacologically inactive prodrug. Its therapeutic activity is contingent upon its conversion within the body. drugbank.comfda.govsmpdb.capharmacologycanada.org

Upon oral administration, this compound undergoes rapid and extensive biotransformation, primarily in the liver. drugbank.comfda.govwikipedia.orgsmpdb.canih.govfda.gov This activation process involves the hydrolysis of its ethyl ester group to form enalaprilat, which is the active angiotensin-converting enzyme inhibitor. drugbank.comfda.govwikipedia.orgsmpdb.capharmacologycanada.orgfda.gov This de-esterification is mediated by hepatic esterases. drugbank.com Approximately 60% of the absorbed this compound dose is hydrolyzed to enalaprilat. drugbank.com This biotransformation is critical for the drug's therapeutic actions, as this compound itself is only a weak ACE inhibitor. drugbank.com

Table 1: Key Pharmacokinetic Parameters of this compound and Enalaprilat

| Parameter | This compound | Enalaprilat | Source |

| Bioavailability (oral) | ~60% | Poorly absorbed orally | wikipedia.orgfda.gov |

| Time to Peak Concentration | ~1 hour (this compound) | 3-4 hours (enalaprilat, after this compound dose) | fda.govmims.comnih.govfda.gov |

| Metabolism | Hydrolyzed to enalaprilat by esterases | Not observed beyond bioactivation | drugbank.comfda.govwikipedia.orgnih.govfda.gov |

| Elimination Half-life | Not specified for parent drug | ~11 hours | nih.govwikipedia.org |

| Excretion | Primarily renal (as enalaprilat/intact) | Primarily renal (unchanged drug) | drugbank.comfda.govnih.govfda.gov |

Hepatic Biotransformation Processes

This compound is a pharmacologically inactive prodrug that necessitates hepatic biotransformation to yield its active metabolite, enalaprilat. This conversion is crucial for the therapeutic efficacy of the compound, as this compound itself exhibits only weak ACE inhibitory activity. fishersci.ca The liver serves as the primary site for this metabolic transformation. nih.gov Studies indicate that even at high concentrations, this compound's hepatic biotransformation into enalaprilat does not become saturated. nih.gov Beyond this critical conversion, there is no substantial evidence of other significant metabolic pathways for this compound. mims.com Furthermore, in individuals with compensated liver cirrhosis and moderate hepatic dysfunction, the hepatic biotransformation of this compound does not appear to be clinically significantly impaired. guidetopharmacology.org

Intracellular Signaling Pathway Modulation

This compound and its active form, enalaprilat, engage in complex intracellular signaling, influencing a range of cellular processes, including collagen dynamics, integrin activation, and the expression of key growth factors and transcription factors.

Impact on Collagen Biosynthesis via Prolidase Activity

This compound and enalaprilat have been observed to increase collagen biosynthesis in cultured human skin fibroblasts. fishersci.cafishersci.cacenmed.com This augmentation in collagen production is suggested to stem from an activation of prolidase activity and expression. fishersci.cafishersci.cacenmed.com Prolidase, an enzyme, plays a pivotal role in collagen turnover and is considered a major rate-limiting step in collagen biosynthesis. wikipedia.orgwikidata.org The stimulatory effect of this compound on prolidase activity is thought to be mediated by enhanced signaling through α2β1 integrin and the insulin-like growth factor-I receptor (IGF-IR). fishersci.ca

The effect of this compound and enalaprilat on collagen biosynthesis in cultured fibroblasts is illustrated below:

| Compound | Concentration (mM) | Collagen Biosynthesis (% of Control) fishersci.ca |

| This compound | 0.3 | ~114 |

| This compound | 0.5 | ~134 |

| Enalaprilat | 0.3 | ~114 |

| Enalaprilat | 0.5 | ~142 |

Activation of Alpha2Beta1 Integrin and IGF-IR Signaling

Exposure of cells to this compound and enalaprilat leads to an increase in the expression of both IGF-IR and α2β1 integrin receptors. fishersci.cafishersci.cacenmed.com Both α2β1 integrin and IGF-IR signaling pathways are known to be important regulators of prolidase activity. fishersci.ca The α2β1 integrin serves as a primary receptor for collagen, and its activation initiates a cascade of intracellular signaling events. fishersci.ca The observed increase in collagen biosynthesis in fibroblasts due to this compound and enalaprilat is primarily attributed to the upregulation of these α2β1 integrin and IGF-IR expressions. fishersci.ca Beyond collagen, angiotensin II, a peptide whose formation is inhibited by this compound, can induce integrin and α-actinin expression in cardiac fibroblasts, influencing adhesion-related processes. citeab.com Furthermore, angiotensin II's activation of IGF-IR transcription is essential for angiotensin-stimulated vascular smooth muscle cell growth. giapreza.com this compound treatment has also been shown to influence the expression of IGF-I and IGF-IR in renal tissues. wikipedia.org In specific contexts, such as in combination with celecoxib, this compound maleate (B1232345) has been observed to lower IGF-IR expression in tumors. uni.lu Integrins, as heterodimeric cell-surface receptors, are central to cell-cell adhesion and regulate various cellular functions through bidirectional signaling. The β1 integrin subunit, in particular, plays a role in regulating the expression of ACE2 in kidney epithelial cells, with an α2β1 antagonist demonstrating a reduction in ACE2 expression.

Upregulation of TGF-Beta1 and NF-KappaB p65 Expression

This compound and enalaprilat contribute to an increase in the expression of both Transforming Growth Factor Beta 1 (TGF-β1) and Nuclear Factor Kappa-light-chain-enhancer of activated B cells p65 (NF-κB p65). fishersci.cafishersci.cacenmed.com TGF-β1 is recognized as a potent stimulator of both collagen biosynthesis and prolidase activity. fishersci.cacenmed.com Interestingly, NF-κB p65 is identified as an inhibitor of collagen gene expression, suggesting a complex regulatory interplay in the observed increase in collagen biosynthesis. fishersci.cafishersci.cacenmed.com this compound has been shown to mitigate age-related NF-κB activation by suppressing its DNA binding activity, inhibiting the nuclear translocation of the p65/p50 subunits, and modulating MAPK signaling. Specifically, this compound inhibited the age-related phosphorylation of p65 at Serine 536 by suppressing IKKαβ phosphorylation, and at Serine 276 by reducing MSK-1 phosphorylation. These findings indicate that this compound can differentially suppress inflammatory responses by inhibiting oxidative stress-induced NF-κB activation, particularly in aged rat kidneys. NF-κB p65 is broadly involved in the body's inflammatory response. ACE inhibition, generally, can prevent arterial NF-κB activation.

Role in Smad1/5/9 Pathway Activation and Anti-Senescence Effects

This compound has been found to elevate the signaling of phosphorylated Smad1/5/9 (pSmad1/5/9), which acts as a pivotal mediator for its anti-aging and anti-senescence properties. This activation by this compound contributes to a reduction in cellular senescence and an improvement in physiological functions in aged animal models, including enhanced memory capacity, improved renal function, and reduced lipid accumulation. The mechanism involves this compound's ability to increase pSmad1/5/9 levels, which in turn upregulates crucial downstream genes involved in cell cycle regulation and antioxidative defense. This leads to enhanced cell proliferation, decreased inflammation, and a reduction in reactive oxygen species (ROS) levels, thereby boosting the antioxidative capacity. The anti-senescence effects of this compound are specifically linked to the pSmad1/5/9-ID1 axis. Through ID1, pSmad1/5/9 inhibits cellular senescence markers such as p16, p21, and senescence-associated secretory phenotype (SASP) factors, promoting cell proliferation. Additionally, pSmad1/5/9 increases the expression of antioxidant genes and mitigates ROS levels. Blocking the pSmad1/5/9 pathway has been shown to attenuate the protective effects of this compound against senescence.

Structure Activity Relationship Sar Studies of Enalapril and Analogs

Molecular Features Governing ACE Binding and Potency

Enalapril (B1671234), as a prodrug, is converted to enalaprilat (B1671235), which then binds to ACE. The active site of ACE, a zinc metalloproteinase, features a catalytic zinc ion, a cationic binding site, and various hydrophobic pockets nih.govquizlet.comresearchgate.net.

The free carboxylate group of enalaprilat is crucial for its inhibitory activity. This moiety directly chelates with the divalent zinc ion located at the active site of the ACE enzyme nih.govnih.govwikipedia.orgstereoelectronics.orgdrugs.com. This interaction is a primary anchor for the inhibitor within the enzyme's binding pocket. This compound itself, being an ethyl ester, is a weak ACE inhibitor; it requires hydrolysis of this ester group to unmask the free carboxylate, forming enalaprilat, before it can effectively bind to the zinc ion nih.govwikipedia.orgdrugs.comnih.gov. This prodrug strategy enhances oral bioavailability nih.govquizlet.comwikipedia.orgstereoelectronics.org.

The L-proline moiety, a cyclic amino acid, is an integral part of this compound's structure and contributes significantly to its pharmacological profile. It is particularly responsible for the oral bioavailability of the drug wikipedia.org. Furthermore, cyclic amino acids, such as proline, are known to confer particularly high activity at the dipeptide's carboxyl terminus nih.gov. The proline ring itself demonstrates a degree of tolerance to extensive structural variations while maintaining activity nih.gov. This N-ring containing a carboxylic acid is essential to mimic the C-terminal carboxylate of natural ACE substrates, facilitating effective binding scholarsresearchlibrary.com.

ACE functions as a peptidyl dipeptidase, cleaving dipeptides from the C-terminus of its substrates drugs.comscielo.br. Therefore, the spatial arrangement of functional groups within ACE inhibitors must mimic this natural substrate. The distance between the two ionizable sites in enalaprilat—the zinc-binding carboxylate and the terminal carboxyl group—is critical and optimally corresponds to the distance of a dipeptide unit scielo.brresearchgate.net. This precise spacing allows for effective binding to both the cationic binding site and the zinc-binding site of ACE nih.govresearchgate.net.

Stereochemical Considerations in this compound Synthesis and Activity

The stereochemistry of this compound is fundamental to its biological activity. This compound is characterized by an S-configuration at the alpha carbon to the carboxy group, which is derived from the L-alanyl-L-proline component of its structure nih.govnih.gov. The active metabolite, enalaprilat, possesses specific stereocenters, namely (2S)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]pyrrolidine-2-carboxylic acid nih.govfishersci.ca. Optimal ACE inhibitory activity is achieved when the stereochemistry of the inhibitor is consistent with the L-amino acid stereochemistry found in natural substrates scholarsresearchlibrary.com. This stereospecificity ensures the correct orientation and fit within the chiral active site of the enzyme.

Comparative SAR Analysis with Other ACE Inhibitor Classes

ACE inhibitors are broadly classified based on the nature of their zinc-binding group: sulfhydryl-containing, dicarboxylate-containing, and phosphonate-containing frontiersin.org. This compound belongs to the dicarboxylate class.

Table 1: Comparative SAR Features of Key ACE Inhibitors

| Feature | Captopril (B1668294) (Sulfhydryl-containing) | Enalaprilat (Dicarboxylate-containing) | Lisinopril (B193118) (Dicarboxylate-containing) |

| Zinc-binding group | Sulfhydryl (-SH) stereoelectronics.orgscholarsresearchlibrary.com | Carboxylate (-COO-) nih.govstereoelectronics.orgscholarsresearchlibrary.com | Carboxylate (-COO-) nih.govscholarsresearchlibrary.com |

| Prodrug status | No mims.com | Yes (this compound is prodrug of Enalaprilat) wikipedia.orgstereoelectronics.orgdrugs.comnih.gov | No stereoelectronics.orgscholarsresearchlibrary.comwikipedia.org |

| Oral Bioavailability | Good mims.com | Poor (Enalaprilat), Good (this compound) quizlet.comstereoelectronics.orgscholarsresearchlibrary.com | Good quizlet.comwikipedia.org |

| Key Side Effects | Skin rash, taste disturbances (due to -SH) scholarsresearchlibrary.com | Fewer sulfhydryl-related side effects scholarsresearchlibrary.com | Fewer sulfhydryl-related side effects scholarsresearchlibrary.com |

| P1' Group | N/A (different structure) | Alanyl group nih.govfrontiersin.org | Lysyl group nih.govfrontiersin.org |

| ACE Domain Affinity | Binds to ACE active site scholarsresearchlibrary.com | Preferentially inhibits ACE-N domain frontiersin.org | Higher affinity for ACE-C domain nih.govfrontiersin.org |

Detailed Research Findings:

Captopril , the first clinically available ACE inhibitor, features a sulfhydryl group that forms a coordination bond with the zinc ion in the ACE active site stereoelectronics.orgscholarsresearchlibrary.com. While potent, its sulfhydryl moiety was associated with side effects such as skin rashes and taste disturbances scholarsresearchlibrary.com.

Enalaprilat was developed to overcome the limitations of captopril by replacing the sulfhydryl group with a carboxylate moiety as the zinc-binding group stereoelectronics.orgscholarsresearchlibrary.com. This modification eliminated the sulfhydryl-related side effects scholarsresearchlibrary.com. However, enalaprilat itself is highly polar and exhibits poor oral absorption, making it suitable primarily for intravenous administration quizlet.comstereoelectronics.orgscholarsresearchlibrary.com. To address this, this compound, an ethyl ester prodrug of enalaprilat, was developed. The esterification increases lipophilicity, facilitating better oral absorption, and is subsequently hydrolyzed in the body to release the active enalaprilat nih.govquizlet.comwikipedia.orgstereoelectronics.orgdrugs.comnih.govscholarsresearchlibrary.com. The crystal structure of this compound bound to the ACE-C domain indicates a lack of contact with the S1' pocket of ACE-C compared to lisinopril nih.gov. Enalaprilat's P1' group is an alanyl group, which leads to a lower affinity for the ACE-C domain and a higher affinity for the ACE-N domain compared to lisinopril nih.govfrontiersin.org.

Lisinopril is another dicarboxylate-containing ACE inhibitor, structurally related to enalaprilat but notably, it is not a prodrug and is orally active quizlet.comstereoelectronics.orgscholarsresearchlibrary.comwikipedia.org. It is a lysine (B10760008) analog of this compound, derived from the tripeptide phenylalanine-lysine-proline nih.govscholarsresearchlibrary.com. Lisinopril binds to ACE with high affinity (Ki ≈ 0.39 nM) frontiersin.org. The lysyl group at its P1' position, unlike enalaprilat's alanyl group, contributes to a higher affinity for the ACE-C domain nih.govfrontiersin.org. The crystal structure of lisinopril and ACE-C binding shows that lisinopril binds in a highly ordered and extended conformation, with its carboxyl of phenylpropyl binding to the divalent zinc ion and forming hydrogen bonds with E384 and Y283 nih.gov. Its lysine part interacts with the S1' subsite, forming a salt bridge with E162 and D377 nih.gov.

Preclinical Research Models and Mechanistic Investigations

Animal Models for Cardiovascular and Renal System Studies

Animal models provide controlled environments to study the impact of enalapril (B1671234) on the cardiovascular and renal systems, offering insights into its efficacy in conditions such as heart failure and chronic kidney disease.

This compound's beneficial effects in heart failure are largely attributed to its suppression of the RAAS, leading to reduced vasoconstriction and aldosterone (B195564) secretion. fda.gov Animal models are critical for evaluating cardiovascular responses to new therapeutic agents. nih.gov

The murine transverse aortic constriction (TAC) model is frequently used to induce pressure overload-induced left ventricular (LV) remodeling. nih.gov In studies utilizing BALB/c mice subjected to TAC, this compound treatment demonstrated significant improvements in cardiac performance. Specifically, it reduced heart weight, lung weight, and plasma brain natriuretic peptide (BNP) concentration, while also improving survival rates. nih.gov This suggests that BALB/c mice may serve as a more suitable model for studying TAC-induced progressive heart failure compared to C57BL/6J mice. nih.gov

In a canine model of chronic heart failure (CHF) induced by multiple sequential intracoronary microembolizations, intravenous administration of enalaprilat (B1671235), the active form of this compound, led to a significant increase in cardiac output and left ventricular ejection fraction (LVEF), alongside a reduction in systemic vascular resistance (SVR). nih.gov Furthermore, preclinical investigations in patients with left ventricular dysfunction have indicated that this compound therapy can inhibit the progression of LV dilatation and hypertrophy, highlighting a mechanism involving the inhibition of cardiac remodeling. ahajournals.org ACE inhibitors, including this compound, contribute to enhanced cardiac output by decreasing afterload, preload, and systolic wall stress, without increasing heart rate. ahajournals.org They also facilitate salt excretion by increasing renal blood flow and reducing the production of aldosterone and antidiuretic hormone. ahajournals.org

Table 1: Effects of this compound on Cardiac Performance in Preclinical Models

| Model (Condition) | Parameter | Control/Baseline | This compound Treatment | Significance | Source |

| BALB/c Mice (TAC-induced HF) | Heart Weight | Elevated | Reduced | Significant | nih.gov |

| BALB/c Mice (TAC-induced HF) | Lung Weight | Elevated | Reduced | Significant | nih.gov |

| BALB/c Mice (TAC-induced HF) | Plasma BNP Concentration | Elevated | Reduced | Significant | nih.gov |

| Canine (CHF) | Cardiac Output (L/min) | 3.0 ± 0.5 | 3.8 ± 0.5 | p < 0.001 | nih.gov |

| Canine (CHF) | LVEF (%) | 22 ± 1 | 30 ± 1 | p < 0.01 | nih.gov |

| Canine (CHF) | SVR (dynes sec cm⁻⁵) | 3280 ± 400 | 2450 ± 250 | p < 0.01 | nih.gov |

This compound is recognized for its ability to mitigate the progression of chronic kidney disease, particularly in the presence of proteinuria or microalbuminuria. wikipedia.org In the remnant kidney model, a common animal model for renal damage, this compound effectively reduced proteinuria and prevented glomerular sclerosis, demonstrating comparable efficacy to irbesartan, an angiotensin II receptor antagonist. oup.comoup.com

In obese ZSF1 rats, a model exhibiting metabolic syndrome, diabetes, and chronic renal disease, high-dose this compound was observed to normalize blood pressure and significantly prevent diabetic renal injury. bioscientifica.com Studies in transgenic rats (TGR(mRen2)27) with monogenetic hypertension showed that long-term this compound treatment increased renal blood flow while maintaining normal whole-kidney and single-nephron glomerular filtration rates. nih.gov This treatment also led to reductions in albuminuria and glomerulosclerosis in these animals. nih.gov Mechanistically, this compound has been shown to increase renal blood flow and decrease renal vascular resistance. drugbank.com

Furthermore, in atherosclerotic mice, this compound treatment significantly lowered renal malondialdehyde (MDA) levels, a marker indicative of oxidative injury, and reduced p22phox levels, suggesting a decrease in oxidative damage within the kidney. wjgnet.com Combination therapy involving this compound and nicorandil (B1678753) in a rat remnant kidney model exhibited additive protective effects against glomerular and tubulointerstitial injury and oxidative stress, surpassing the benefits of single treatments. physiology.org

Table 2: Effects of this compound on Renal Function in Preclinical Models

| Model (Condition) | Parameter | Control/Baseline | This compound Treatment | Significance | Source |

| TGR(mRen2)27 Rats (Hypertension) | Renal Blood Flow (mL/min per g kidney weight) | 6.5 ± 0.5 | 9.0 ± 0.7 | p < 0.05 | nih.gov |

| TGR(mRen2)27 Rats (Hypertension) | Albuminuria (mg/d) | 59 ± 6 | 9 ± 2 | p < 0.01 | nih.gov |

| TGR(mRen2)27 Rats (Hypertension) | Glomerulosclerosis | Elevated | Reduced | Significant | nih.gov |

| Atherosclerotic Mice | Renal MDA Levels | Elevated (200% of WT) | Reduced (58% of control) | p < 0.05 | wjgnet.com |

| Atherosclerotic Mice | Renal p22phox Levels | Elevated (150% of WT) | Reduced (76% of control) | Significant | wjgnet.com |

This compound, after being metabolized to enalaprilat, functions by inhibiting ACE, which leads to a reduction in plasma angiotensin II levels. This, in turn, results in decreased vasopressor activity and reduced aldosterone secretion, contributing to its hemodynamic effects. fda.gov In various trials, this compound treatment has been observed to decrease systemic vascular resistance, blood pressure, pulmonary capillary wedge pressure, and heart size, while simultaneously increasing cardiac output. fda.gov

Radiotelemetry is considered a gold standard method for conducting hemodynamic assessments in conscious, freely-moving animals during preclinical studies. This technique allows for the evaluation of drug candidates while maintaining intact hemodynamic reflexes, providing data that are often more representative of clinical outcomes. nih.gov As previously noted, in a canine model of chronic heart failure, enalaprilat significantly improved key hemodynamic parameters, including cardiac output, LVEF, and SVR. nih.gov In hypertensive TGR(mRen2)27 rats, this compound treatment induced preferential preglomerular vasodilation, leading to an increase in renal blood flow and a modest decrease in glomerular capillary pressure. nih.gov

Models for Aging and Senescence Research

This compound's potential role in mitigating aspects of aging and senescence has been explored in preclinical models, focusing on its effects on frailty and inflammatory modulation.

Frailty, characterized by an increased vulnerability to stressors, is a condition that becomes more prevalent with advancing age. mja.com.au Animal models, particularly mice and rats, are instrumental in conducting research on frailty and evaluating potential interventions. researchgate.netfrontiersin.org The clinical frailty index (FI) is a quantitative tool used to assess health-related deficits in mice. researchgate.net

A notable preclinical finding is that chronic treatment with this compound (30 mg/kg/day in feed) attenuated the development of frailty in middle-aged (9-13 months) and older (16-25 months) female mice, as well as older male mice. This effect was observed without a long-term impact on blood pressure. researchgate.netnih.gov Beyond frailty, this compound has been shown to enhance the physiological performance of various organs in aged mice, including improvements in memory capacity and renal function, and a reduction in lipid accumulation. elifesciences.org It also demonstrated a positive cardiac effect, indicated by reduced lactate (B86563) dehydrogenase (LDH) levels. elifesciences.org The mouse FI, based on deficit accumulation, has proven to be a reliable tool for quantifying frailty in various preclinical applications. researchgate.net

Table 3: Effects of this compound on Frailty and Physiological Performance in Aged Mice

| Model (Condition) | Parameter | Control/Baseline | This compound Treatment | Significance | Source |

| C57BL/6 Mice (Aging) | Frailty Index (Female, Middle-aged) | Elevated | Attenuated | Significant | researchgate.netnih.gov |

| C57BL/6 Mice (Aging) | Frailty Index (Female, Older) | Elevated | Attenuated | Significant | researchgate.netnih.gov |

| C57BL/6 Mice (Aging) | Frailty Index (Male, Older) | Elevated | Attenuated | Significant | researchgate.netnih.gov |

| Aged Mice | Memory Capacity | Impaired | Enhanced | Significant | elifesciences.org |

| Aged Mice | Renal Function | Impaired | Enhanced | Significant | elifesciences.org |

| Aged Mice | Lipid Accumulation | Elevated | Relieved | Significant | elifesciences.org |

| Aged Mice | Lactate Dehydrogenase (LDH) | Elevated | Reduced | Significant | elifesciences.org |

Chronic inflammation is increasingly recognized as a significant contributing factor to both the aging process and the development of frailty. mja.com.au Preclinical studies have investigated this compound's role in modulating inflammatory responses in aged models.

Table 4: Effects of this compound on Inflammatory Cytokines in Aged Mice

| Model (Condition) | Cytokine | Sex | Control/Baseline | This compound Treatment | Significance | Source |

| C57BL/6 Mice (Aging) | IL-1α | Female | Elevated | Reduced | Significant | researchgate.netnih.gov |

| C57BL/6 Mice (Aging) | MCP-1 | Female | Elevated | Reduced | Significant | researchgate.netnih.gov |

| C57BL/6 Mice (Aging) | MIP-1a | Female | Elevated | Reduced | Significant | researchgate.netnih.gov |

| C57BL/6 Mice (Aging) | IL-10 | Male | Reduced | Increased | Significant | researchgate.netnih.gov |

Advanced Analytical and Spectroscopic Research Methods for Enalapril

Chromatographic Techniques for Enalapril (B1671234) and Metabolite Analysis

Chromatographic techniques are indispensable for separating, identifying, and quantifying this compound and its related substances, including its active metabolite, enalaprilat (B1671235).

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of this compound due to its precision, sensitivity, and ability to separate the drug from impurities and other co-formulated active pharmaceutical ingredients. Numerous HPLC methods have been developed and validated for the determination of this compound maleate (B1232345) in bulk and pharmaceutical formulations.

A common approach involves reversed-phase HPLC (RP-HPLC) with UV detection. For instance, a rapid and sensitive stability-indicating HPLC method for this compound maleate in tablet dosage forms, in the presence of impurities like enalaprilat dihydrate and diketopiperazine, utilized a Grace Platinum C8 EPS column (4.6 mm i.d. x 250 mm, 5 µm) researchgate.netscispace.com. The mobile phase consisted of acetonitrile (B52724) and 20 mmol phosphate (B84403) buffer (pH 2.2) in a 25:75 v/v ratio, pumped isocratically at 2 mL/min, with UV detection at 215 nm researchgate.netscispace.com. This method demonstrated high sensitivity with a limit of detection (LOD) of 0.021% and a limit of quantification (LOQ) of 0.062%, and a correlation coefficient (r²) of 0.99981, indicating excellent linearity scispace.com.

Another RP-HPLC method for simultaneous estimation of this compound maleate and hydrochlorothiazide (B1673439) employed a Hypersil-C18 BDS column with a mobile phase of 50mM potassium dihydrogen orthophosphate buffer and methanol (B129727) (75:25 v/v) at a flow rate of 1.0 mL/min, with UV detection at 207 nm and 272 nm ijiset.com. This compound maleate was eluted with a retention time of 5.289 min ijiset.com. The method was linear over a range of 10-30 µg/mL for this compound maleate and hydrochlorothiazide ijiset.com.

For the simultaneous determination of this compound maleate and ramipril (B1678797), an RP-HPLC method used an Oyster BDS C18 column (250x 4.6 mm, 5µm) at 65°C, with a mobile phase comprising a 50:50 mixture of buffer A (sodium perchlorate, triethylamine, phosphoric acid, and acetonitrile) and buffer B (sodium perchlorate, triethylamine, phosphoric acid, and acetonitrile), at a flow rate of 1.0 mL/min scholarsresearchlibrary.com. UV detection was performed at 208 nm, with this compound maleate exhibiting a retention time of 4.197 min scholarsresearchlibrary.com. This method showed linearity for this compound maleate in the range of 5–30 μg/mL, with an LOD of 0.571 µg/mL and an LOQ of 1.733 µg/mL scholarsresearchlibrary.com.

The validation of these HPLC methods typically adheres to International Conference on Harmonization (ICH) guidelines, ensuring specificity, linearity, accuracy, precision, and robustness scispace.comijiset.comscholarsresearchlibrary.cominnovareacademics.inoup.comsemanticscholar.orgnih.gov.

Table 1: Summary of HPLC Method Parameters for this compound Analysis

| Parameter | Method 1 (this compound Maleate & Impurities) researchgate.netscispace.com | Method 2 (this compound Maleate & Hydrochlorothiazide) ijiset.com | Method 3 (this compound Maleate & Ramipril) scholarsresearchlibrary.com |

| Column | Grace Platinum C8 EPS (4.6 x 250 mm, 5 µm) | Hypersil-C18 BDS (250 x 4.6 mm) | Oyster BDS C18 (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Phosphate Buffer pH 2.2 (25:75 v/v) | 50mM Phosphate Buffer:Methanol (75:25 v/v) | Buffer A:Buffer B (50:50) |

| Flow Rate | 2 mL/min | 1.0 mL/min | 1.0 mL/min |

| Detection Wavelength | 215 nm | 207 nm, 272 nm | 208 nm |

| Retention Time (this compound) | < 9 min (total run time) scispace.com | 5.289 min | 4.197 min |

| Linearity Range | Not specified for this compound alone | 10-30 µg/mL | 5–30 μg/mL |

| LOD (this compound) | 0.021% scispace.com | Not specified | 0.571 µg/mL |

| LOQ (this compound) | 0.062% scispace.com | Not specified | 1.733 µg/mL |

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications in Metabolite Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) and particularly LC-MS/MS (tandem mass spectrometry) are highly sensitive and selective techniques employed for the simultaneous determination of this compound and its active metabolite, enalaprilat, in complex biological matrices such as human plasma tandfonline.comnih.govnih.govresearchgate.netmazums.ac.ir. This is crucial for pharmacokinetic and bioequivalence studies, especially given that enalaprilat is the sole active metabolite of this compound, formed by hepatic metabolism tandfonline.comnih.gov.

A common LC-MS/MS approach involves electrospray ionization (ESI) in positive ion multiple reactions monitoring (MRM) mode nih.govmazums.ac.ir. For instance, a method for simultaneous determination of this compound (ENP) and enalaprilat (ENPT) in human plasma utilized a Hypurity C18 column (50 mm × 4.6 mm, 5 µm) with an isocratic mobile phase, achieving a total run time of only 2.0 min nih.gov. The MRM transitions were 377.10 → 234.20 for ENP and 349.20 → 206.10 for ENPT nih.gov. This method offered excellent linearity, with calibration curves ranging from 0.064 to 431.806 ng/mL for this compound and 0.064 to 431.720 ng/mL for enalaprilat (r ≥ 0.990) nih.gov. It was notable for its ability to quantify both compounds down to 0.064 ng/mL in a single run nih.gov.

Another LC-MS/MS bioanalytical method for this compound and enalaprilat in human plasma used a protein precipitation technique for sample preparation tandfonline.comnih.gov. This method achieved a lower limit of quantification (LLOQ) of 1 ng/mL with a linearity range of 1–500 ng/mL for both compounds, using 300 µL of plasma tandfonline.comnih.gov. Detection was performed in positive ionization mode, with MRM transitions for this compound (m/z 377.2 → 234.2) and enalaprilat (m/z 349.1 → 206.1) tandfonline.com. The method demonstrated high sensitivity, specificity, accuracy, precision, and stability, making it suitable for pharmacokinetic and bioequivalence studies tandfonline.comnih.gov.

A rapid and sensitive LC-MS method for this compound and enalaprilat in human plasma involved protein precipitation with perchloric acid mazums.ac.ir. Chromatographic separation was achieved on a C18 column with a mobile phase of methanol:water:formic acid (74:24:2 v/v) at a flow rate of 0.2 mL/min, with each sample chromatographed within 1.25 min mazums.ac.ir. This method exhibited linearity in the range of 0.1–20 ng/mL for both this compound and enalaprilat, with a mean correlation coefficient of ≥0.999 mazums.ac.ir. The LOQ was 0.1 ng/mL, and the LOD was 0.08 ng/mL for both analytes mazums.ac.ir.

Table 2: LC-MS/MS Parameters for this compound and Enalaprilat Quantification

| Parameter | Method 1 (this compound & Enalaprilat in Plasma) nih.gov | Method 2 (this compound & Enalaprilat in Plasma) tandfonline.comnih.gov | Method 3 (this compound & Enalaprilat in Plasma) mazums.ac.ir |

| Column | Hypurity C18 (50 x 4.6 mm, 5 µm) | Not specified (C18 implied by context) | C18 |

| Mobile Phase | Isocratic | Not specified | Methanol:Water:Formic Acid (74:24:2 v/v) |

| Flow Rate | Not specified | Not specified | 0.2 mL/min |

| Detection Mode | ESI-LC-MS/MS, Positive MRM | LC-MS/MS, Positive Ionization, MRM | LC-MS, ESI, Positive Ion, MRM |

| MRM Transitions (m/z) | ENP: 377.10 → 234.20; ENPT: 349.20 → 206.10 | ENP: 377.2 → 234.2; ENPT: 349.1 → 206.1 | Not specified (implied by LOQ/LOD) |

| Run Time | 2.0 min | Not specified | 1.25 min |

| Linearity Range | ENP: 0.064-431.806 ng/mL; ENPT: 0.064-431.720 ng/mL | ENP & ENPT: 1–500 ng/mL | ENP & ENPT: 0.1–20 ng/mL |

| LLOQ | 0.064 ng/mL (both) nih.gov | 1 ng/mL (both) tandfonline.comnih.gov | 0.1 ng/mL (both) mazums.ac.ir |

High Performance Thin Layer Chromatography (HPTLC) for Qualitative Analysis

High Performance Thin Layer Chromatography (HPTLC) is a versatile and cost-effective chromatographic technique used for qualitative and quantitative analysis of drug samples, including this compound asiapharmaceutics.info. It offers advantages such as automation, scanning, and minimal sample preparation asiapharmaceutics.info.

For this compound maleate, HPTLC methods have been developed and validated for its determination in pharmaceutical dosage forms, often in combination with other drugs. A stability-indicating HPTLC method for this compound maleate in tablets employed precoated silica (B1680970) gel F254 HPTLC plates researchgate.netresearchgate.net. The mobile phase consisted of a mixture of 1-butanol, glacial acetic acid, and water (12:3:5, v/v) researchgate.netresearchgate.net. Quantitative analysis was performed at a wavelength of 207 nm researchgate.netresearchgate.net. This method demonstrated good linearity (r = 0.998), selectivity, precision, and accuracy researchgate.netresearchgate.net. The method was also found to be stability-indicating, as degradation products were well-resolved from the main this compound peak under stress conditions researchgate.net.

Another HPTLC method for simultaneous determination of this compound maleate and hydrochlorothiazide utilized precoated silica gel 60F254 on aluminum sheets with a mobile phase of ethanol (B145695):toluene (7:3 v/v) sphinxsai.com. Detection was performed at 211 nm. The Rf value for this compound maleate was 0.52 sphinxsai.com. This method showed linearity for this compound maleate in the range of 100-500 ng/mL with a correlation coefficient of 0.999 sphinxsai.com. The LOD and LOQ for this compound maleate were found to be 0.015 µg/mL and 0.047 µg/mL, respectively sphinxsai.com.

HPTLC is valuable for qualitative analysis by comparing Rf values and color intensities of spots with those of standard samples asiapharmaceutics.info. It is also used for fingerprinting of formulations and checking for adulterants asiapharmaceutics.info.

Table 3: HPTLC Method Parameters for this compound Analysis

| Parameter | Method 1 (this compound Maleate in Tablets) researchgate.netresearchgate.net | Method 2 (this compound Maleate & Hydrochlorothiazide) sphinxsai.com |

| Stationary Phase | Precoated silica gel F254 HPTLC plates | Precoated silica gel 60F254 on aluminum sheets |

| Mobile Phase | 1-Butanol:Glacial Acetic Acid:Water (12:3:5 v/v) | Ethanol:Toluene (7:3 v/v) |

| Detection Wavelength | 207 nm | 211 nm |

| Rf Value (this compound) | Not explicitly stated for this compound alone | 0.52 |

| Linearity Range | Not explicitly stated for this compound alone | 100-500 ng/mL |

| LOD (this compound) | 4.58 ng/band researchgate.net | 0.015 µg/mL |

| LOQ (this compound) | Not explicitly stated for this compound alone | 0.047 µg/mL |

Spectroscopic Characterization and Quantification

Spectroscopic methods offer rapid and efficient means for the characterization and quantification of this compound, providing insights into its purity, concentration, and structural features.

UV Spectrophotometry for Assay Development and Purity Assessment

UV spectrophotometry is a simple, rapid, and sensitive method for the quantitative estimation of this compound maleate in bulk and pharmaceutical dosage forms crpsonline.comfarmaciajournal.comrevistadechimie.rorjptonline.org. The technique relies on the absorption of UV light by the this compound molecule at specific wavelengths.

Several UV spectrophotometric methods have been reported. For instance, this compound maleate dissolved in distilled water exhibits a maximum absorbance at 207 nm crpsonline.com. However, due to potential interference from solvents in the 180-210 nm region, derivatization methods are sometimes employed crpsonline.com. One such method involves the oxidation of this compound maleate with potassium permanganate (B83412) and sulfuric acid, followed by absorbance measurement at 267 nm crpsonline.com. This method obeys Beer's law in the concentration range of 250-500 µg/mL, with a linear regression equation of A = 0.002C - 0.059 (r = 0.999) crpsonline.com.

Another method for this compound maleate involves dissolution in phosphate buffer at pH 4, showing a maximum absorbance at 208 nm farmaciajournal.com. The calibration curve for this method was linear in the range of 1-20 µg/mL, with an LOD of 0.3721 µg/mL and an LOQ of 0.9019 µg/mL farmaciajournal.com.

A spectrophotometric method based on the reduction of iron (III) to iron (II) by this compound maleate, which then reacts with 1,10-phenanthroline (B135089) to form a complex, allows determination at a maximum wavelength of 510 nm rjptonline.org. This method showed linearity between 10-90 µg/mL, with a good correlation coefficient (R² = 0.9993) rjptonline.org.

UV spectrophotometric methods are validated according to ICH guidelines for linearity, sensitivity, precision, and accuracy, and are suitable for routine quantitative analysis and purity assessment in quality control crpsonline.comfarmaciajournal.comrevistadechimie.rorjptonline.org.

Table 4: UV Spectrophotometric Parameters for this compound Analysis

| Parameter | Method 1 (Oxidation-based) crpsonline.com | Method 2 (Phosphate Buffer) farmaciajournal.com | Method 3 (Iron Complexation) rjptonline.org |

| Detection Wavelength | 267 nm | 208 nm | 510 nm |

| Linearity Range | 250-500 µg/mL | 1-20 µg/mL | 10-90 µg/mL |

| Correlation Coefficient (r or R²) | 0.999 crpsonline.com | Not specified (linear curve) | 0.9993 rjptonline.org |

| LOD | Not specified | 0.3721 µg/mL | Not specified |

| LOQ | Not specified | 0.9019 µg/mL | Not specified |

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful tools for the structural elucidation, identification, and reaction monitoring of chemical compounds, including this compound caltech.eduthermofisher.com. These techniques provide characteristic absorption bands corresponding to specific functional groups within the molecule.

For this compound maleate, FT-IR spectroscopy can reveal the presence of key functional groups such as the aromatic ring, carboxylic group, ester group, carbonyl of tertiary amide, amino group, and methyl group researchgate.net. The infrared spectra of this compound maleate show intense and sharp absorption bands corresponding to these groups researchgate.netresearchgate.net.

FT-IR spectroscopy has been utilized to study the solid-state degradation pathways of this compound maleate, particularly the intramolecular cyclization leading to diketopiperazine (DKP) formation researchgate.net. Research using a thermal FT-IR microscopic system revealed new IR peaks at 3250 cm⁻¹ (broad O-H stretching of water) and at 1738 cm⁻¹ and 1672 cm⁻¹ (carbonyl band of DKP), indicating DKP formation researchgate.net. Concurrently, the disappearance of characteristic this compound maleate IR peaks at 3215 cm⁻¹ (secondary amine), 1728 cm⁻¹ (carboxylic acid carbonyl), and 1649 cm⁻¹ (tertiary amide carbonyl stretching) further confirmed the degradation process researchgate.net.

FT-IR is also valuable for monitoring molecular-scale interactions, such as those between this compound maleate and polymers in pharmaceutical formulations, which can influence stability researchgate.net. The technique's ability to provide structural information about intermediates and reaction mechanisms makes it highly useful for understanding chemical transformations unipr.it.

Table 5: Characteristic FT-IR Absorption Bands for this compound Maleate and its Degradation Product (Diketopiperazine) researchgate.net

| Functional Group/Compound | Wavenumber (cm⁻¹) | Observation |

| This compound Maleate | 3215 | Secondary amine (disappears upon DKP formation) |

| 1728 | Carboxylic acid carbonyl (disappears upon DKP formation) | |

| 1649 | Tertiary amide carbonyl stretching (disappears upon DKP formation) | |

| Diketopiperazine (DKP) | 1738 | Carbonyl band (new peak) |

| 1672 | Carbonyl band (new peak) | |

| Water | 3250 | Broad O-H stretching (new peak, indicates DKP formation) |

Mass Spectrometry (MS) for Molecular Confirmation and Degradant Identification

Mass spectrometry (MS) is a powerful analytical technique extensively used in the research of this compound for both molecular confirmation and the identification of its degradation products. For molecular confirmation, MS provides precise molecular weight information and characteristic fragmentation patterns that are unique to this compound (C₂₀H₂₈N₂O₅) and its active metabolite, enalaprilat (C₁₈H₂₄N₂O₅) nih.govwikidata.org. This allows researchers to verify the identity and purity of synthesized or isolated this compound.

In degradation studies, MS, particularly coupled with liquid chromatography (LC-MS or LC-MS/MS), is crucial for identifying and characterizing impurities and degradation products that may form under various stress conditions (e.g., acidic, basic, oxidative, thermal, photolytic) google.comnih.govscielo.brscilit.com. This compound is known to degrade into two major products: enalaprilat (a hydrolysis product) and a diketopiperazine (DKP) derivative google.comscielo.brresearchgate.net. For instance, studies have used LC-MS/MS to identify enalaprilat and enalaprilat-DKP as degradants, observing their molecular ions and fragmentation patterns google.com. The ability of MS to provide structural information on these degradants is vital for understanding this compound's stability profile and for developing stability-indicating analytical methods nih.govscielo.br.

Nuclear Magnetic Resonance (NMR) for Stereochemical and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the stereochemistry and conformational behavior of this compound. This compound, being a complex molecule with chiral centers, can exist in different stereoisomeric forms wikipedia.org. NMR, including ¹H NMR and ¹³C NMR, is used to confirm the absolute configuration of these chiral centers and assess chiral purity acs.orgpillbuys.com.

A notable application of NMR in this compound research is the study of its cis-trans isomerization around the amide bond scielo.brscielo.br. This isomerization is a slow process on the NMR timescale due to the partial double bond character of the amide bond, allowing for the observation of distinct sets of resonances for cis and trans conformers in solution pillbuys.comscielo.brscielo.brnih.gov. For example, ¹H NMR spectra of this compound maleate have confirmed the existence of this cis-trans equilibrium in solution scielo.brscielo.br. Researchers have utilized techniques like COSY and ROESY (Rotating-frame Overhauser Effect Spectroscopy) to assign spectral peaks to specific isomers and to understand their relative proportions and interconversion dynamics scielo.brscielo.br. This conformational flexibility can be significant for its interaction with biological targets, such as ACE. NMR titration studies have also been employed to investigate the complexation of this compound maleate with cyclodextrins, revealing changes in chemical shifts that indicate inclusion complex formation and helping to determine stoichiometry and the mode of penetration scielo.brscielo.br.

Enzyme Kinetic Analytical Methodologies for Inhibition Studies

This compound functions as an angiotensin-converting enzyme (ACE) inhibitor, with its active metabolite, enalaprilat, competitively inhibiting ACE to prevent the conversion of angiotensin I to angiotensin II nih.govmims.comebi.ac.uk. Enzyme kinetic analytical methodologies are fundamental for characterizing this inhibitory action.